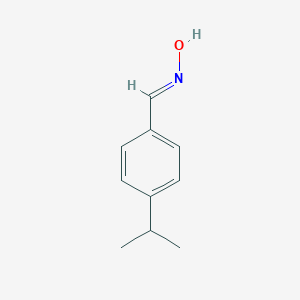

4-(Isopropyl)benzaldehyde oxime

Vue d'ensemble

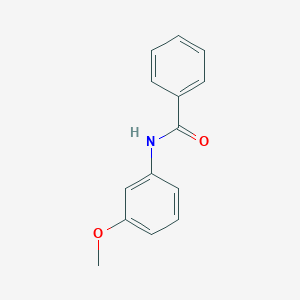

Description

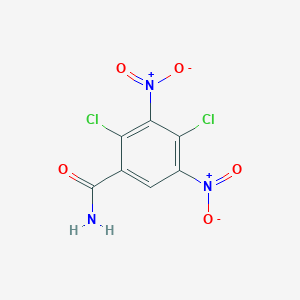

Synthesis Analysis

The synthesis of compounds structurally related to 4-(Isopropyl)benzaldehyde oxime often involves intricate steps that ensure the introduction of the oxime functional group into the benzaldehyde framework. For instance, methods involving the direct functionalization of aromatic compounds, such as benzaldehydes, through the formation of C-H bonds and subsequent introduction of oxime groups have been reported. These synthetic routes are crucial for producing oxime derivatives with potential biological activity or for further chemical transformations (Sarma, Efremenko, & Neumann, 2015).

Molecular Structure Analysis

The molecular structure of oxime derivatives, including 4-(Isopropyl)benzaldehyde oxime, is characterized by spectroscopic methods and theoretical calculations. Studies involving DFT calculations and molecular dynamics simulations offer insights into the vibrational wave numbers, NLO, NBO, MEP, and HOMO-LUMO analysis, providing a detailed understanding of the molecular geometry, electronic distribution, and potential reactivity sites within the molecule (Jalaja et al., 2017).

Chemical Reactions and Properties

Oxime compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the presence of the oxime group can facilitate electron transfer and hydrogen bonding interactions, influencing the compound's reactivity towards oxidation, reduction, and cycloaddition reactions. These reactions are not only pivotal for the synthesis of complex organic molecules but also for understanding the compound's stability and degradation pathways (H. J. D. de Lijser et al., 2006).

Physical Properties Analysis

The physical properties of oxime derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic and computational studies provide insights into the physicochemical properties, which are essential for determining the compound's applicability in various fields, such as material science and pharmaceuticals (Rocha et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-(Isopropyl)benzaldehyde oxime, such as its reactivity towards different reagents, stability under various conditions, and potential as a precursor for further chemical transformations, are critical for its applications. The oxime functional group plays a significant role in its chemical behavior, participating in reactions that can lead to the formation of heterocycles, polymers, and other valuable compounds (Vimalraj, Pandiarajan, & Bhat, 2010).

Applications De Recherche Scientifique

Thermal Hazard Analysis

4-(Isopropyl)benzaldehyde oxime, a variant of benzaldehyde oxime, has significant importance in pharmaceutical and agrochemical industries due to its role as an intermediate. Research on benzaldehyde oxime reveals its potential thermal hazards, indicating a low initial decomposition temperature which necessitates stringent temperature control during production and storage to prevent accidents. The study utilized high-performance adiabatic calorimetry to understand its thermophysical properties, revealing a high probability of combustion and explosion due to thermal decomposition, classifying it as an autoreactive substance. This insight is crucial for industries utilizing such compounds to implement appropriate safety measures (Deng et al., 2017).

Conformational and Spectroscopic Insights

Further research on oxime derivatives, including studies on 4-methoxy-benzaldehyde oxime, provides valuable conformational, spectroscopic, optical, physicochemical, and molecular docking insights. These studies, conducted using DFT/B3LYP method and 6–311++G(d,p) basis set, aim to identify the most probable geometries of such molecules. The findings from these studies contribute to a deeper understanding of the molecular behavior of oxime derivatives, which could inform their application in various scientific fields (Kaya et al., 2018).

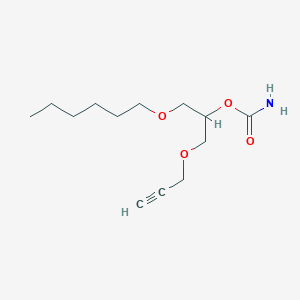

Catalytic Applications

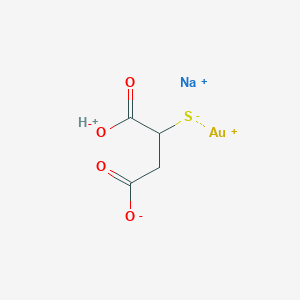

The catalytic potential of oxime derivatives has also been explored, with studies demonstrating the effectiveness of gold-catalyzed cyclizations of O-propioloyl oximes. This process results in the formation of 4-arylideneisoxazol-5(4H)-ones, showcasing the utility of oxime derivatives in synthetic organic chemistry. Such reactions highlight the versatility of oxime compounds in catalyzing significant transformations, contributing to the development of novel synthetic pathways (Nakamura et al., 2010).

Oxidation Processes and Analytical Applications

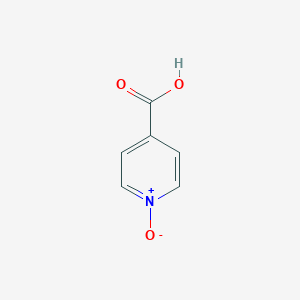

Oxime compounds, including benzaldehyde oxime derivatives, play a pivotal role in various oxidation processes and analytical applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde, a key industrial process, has been studied extensively. Research in this area focuses on optimizing reaction conditions to enhance yield and selectivity, contributing to more efficient and environmentally friendly production methods for valuable aldehydes (Han et al., 2010).

Environmental and Green Chemistry

The involvement of oxime derivatives in green chemistry initiatives, such as the oxidation of organic substances using eco-friendly oxidants, showcases their potential in sustainable chemical processes. The oxidation of benzyl alcohol to benzaldehyde using green oxidants exemplifies the application of oxime compounds in processes that aim to minimize environmental impact, highlighting their importance in the development of sustainable industrial practices (Hua, 2004).

Safety And Hazards

While specific safety and hazard information for 4-(Isopropyl)benzaldehyde oxime is not available, general precautions should be taken when handling this compound. This includes avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Propriétés

IUPAC Name |

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKXBDITZDURNJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropyl)benzaldehyde oxime | |

CAS RN |

13372-80-0 | |

| Record name | 4-(Isopropyl)benzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(isopropyl)benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)